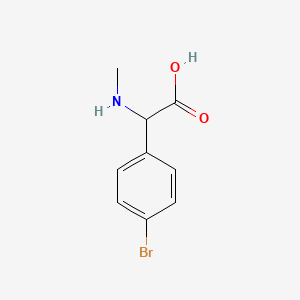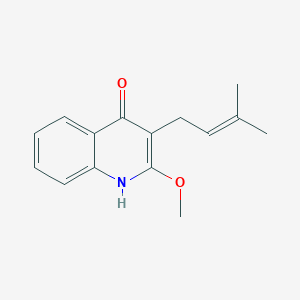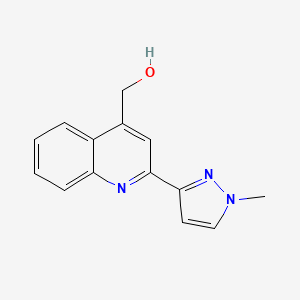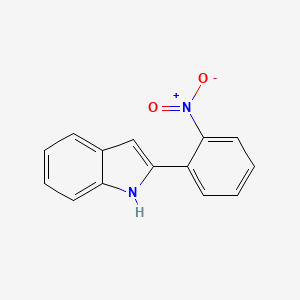![molecular formula C16H13NO B11871029 Ethanone, 1-[4-(1H-indol-2-yl)phenyl]- CAS No. 537684-21-2](/img/structure/B11871029.png)
Ethanone, 1-[4-(1H-indol-2-yl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-[4-(1H-indol-2-yl)phenyl]- is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(1H-indol-2-yl)phenyl]- typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol yields the corresponding indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The process is optimized by controlling reaction parameters such as temperature, solvent, and acid concentration to ensure maximum yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-[4-(1H-indol-2-yl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different indole derivatives.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinones, and reduced indole derivatives, which have significant applications in medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
Ethanone, 1-[4-(1H-indol-2-yl)phenyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-[4-(1H-indol-2-yl)phenyl]- involves its interaction with various molecular targets. The indole moiety is known to interact with enzymes and receptors in biological systems, influencing pathways related to cell growth, apoptosis, and signal transduction. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1H-Indol-2-yl)ethanone
- 1-(1H-Indol-3-yl)ethanone
- 1-(1H-Indol-2-yl)-2-phenylethanone
Uniqueness
Ethanone, 1-[4-(1H-indol-2-yl)phenyl]- is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
537684-21-2 |
|---|---|
Fórmula molecular |
C16H13NO |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
1-[4-(1H-indol-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C16H13NO/c1-11(18)12-6-8-13(9-7-12)16-10-14-4-2-3-5-15(14)17-16/h2-10,17H,1H3 |
Clave InChI |
RJGHCHBALNGGJD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871009.png)
